

A Technical Guide to the Thermo-physical Properties of Isobutyl Octanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl octanoate*

Cat. No.: *B1582965*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl octanoate, a branched-chain fatty acid ester, finds applications in various fields, including as a flavoring agent, fragrance ingredient, and potentially as a solvent or component in pharmaceutical formulations. A thorough understanding of its thermo-physical properties is crucial for process design, formulation development, and ensuring product quality and performance. This technical guide provides a comprehensive overview of the key thermo-physical properties of **isobutyl octanoate** and its close structural isomer, butyl octanoate, for which more extensive experimental data is available. The methodologies for determining these properties are also detailed to aid in experimental design and data interpretation.

Core Thermo-physical Properties

The primary thermo-physical properties that govern the behavior of **isobutyl octanoate** in various applications are density, viscosity, specific heat capacity, and thermal conductivity. These properties are intrinsically dependent on temperature and pressure. Due to a scarcity of publicly available experimental data for **isobutyl octanoate**, this guide presents data for its straight-chain isomer, butyl octanoate, as a close surrogate. It is important to note that while the values will be similar, they will not be identical due to differences in molecular structure.

Data Presentation

The following tables summarize the available experimental data for the thermo-physical properties of octanoate esters.

Table 1: Density of Liquid Butyl Octanoate as a Function of Temperature

Temperature (K)	Density (g/cm ³)
230.25	0.903
287.99	0.864
298.14	0.856
313.15	0.845
333.15	0.830
353.15	0.815
373.15	0.800

Data sourced from NIST/TRC Web Thermo Tables for butyl octanoate. A single source suggests a density for **isobutyl octanoate** of approximately 0.916 g/mL, though the temperature is not specified.

Table 2: Viscosity of Liquid Butyl Octanoate as a Function of Temperature

Temperature (K)	Viscosity (mPa·s)
287.99	2.13
680.00	0.05

Data sourced from NIST/TRC Web Thermo Tables for butyl octanoate, representing a wide temperature range with limited experimental data points.

Table 3: Isobaric Heat Capacity of Ethyl Octanoate[1]

Temperature (K)	Pressure (MPa)	Isobaric Molar Heat Capacity (J/mol·K)
294	0.1	338.4
354	24	389.2

Data for ethyl octanoate, as direct experimental data for isobutyl or butyl octanoate's specific heat capacity is not readily available. These values provide a reasonable estimate for similar esters.[\[1\]](#)

Table 4: Thermal Conductivity of Liquid Butyl Octanoate as a Function of Temperature

Temperature (K)	Thermal Conductivity (W/m·K)
240	0.145
610	0.080

Data sourced from NIST/TRC Web Thermo Tables for butyl octanoate.

Experimental Protocols

Accurate determination of thermo-physical properties requires standardized and precise experimental methodologies. Below are detailed protocols for the key experiments.

Density Measurement

The density of liquid esters is commonly determined using a digital density meter, following a procedure such as ASTM D4052.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Methodology: Oscillating U-Tube Density Meter (ASTM D4052)

- Apparatus: A digital density meter equipped with a U-shaped oscillating sample tube and a system for temperature control.[\[2\]](#)
- Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.

- Sample Preparation: The **isobutyl octanoate** sample is brought to the desired measurement temperature and degassed to prevent the formation of bubbles, which can significantly affect accuracy.[\[3\]](#)
- Measurement: A small volume of the sample (typically 1-2 mL) is injected into the U-tube.[\[6\]](#) The tube is then electromagnetically excited, causing it to oscillate. The instrument measures the oscillation period, which is directly related to the mass and, therefore, the density of the sample.
- Data Acquisition: The density is automatically calculated by the instrument's software and displayed. Measurements are typically repeated to ensure precision.

Viscosity Measurement

The kinematic viscosity of esters is frequently measured using calibrated glass capillary viscometers, as detailed in ASTM D445.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology: Glass Capillary Viscometer (ASTM D445)

- Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type), a constant temperature bath with precise temperature control ($\pm 0.02^{\circ}\text{C}$), and a timing device.[\[8\]](#)[\[9\]](#)
- Sample Preparation: The **isobutyl octanoate** sample is filtered to remove any particulate matter and then charged into the viscometer.
- Thermal Equilibration: The viscometer containing the sample is placed in the constant temperature bath and allowed to equilibrate for a specified time (typically 30 minutes) to ensure the sample is at the desired temperature.[\[8\]](#)
- Measurement: The sample is drawn up through the capillary to a point above the timing marks. The time taken for the liquid meniscus to flow under gravity between two marked points on the capillary is accurately measured.
- Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): $\nu = C \times t$. The dynamic viscosity (η) can then

be calculated by multiplying the kinematic viscosity by the density (ρ) of the fluid at the same temperature: $\eta = v \times \rho$.^[8]

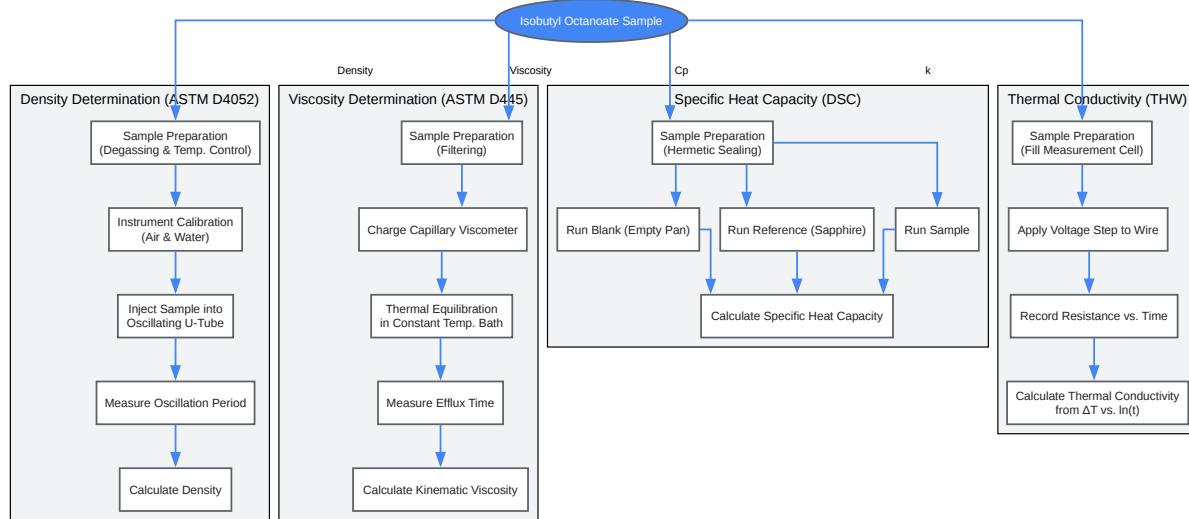
Specific Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the specific heat capacity of materials, as outlined in ASTM E1269.^{[10][11][12][13]}

Methodology: Differential Scanning Calorimetry (ASTM E1269)

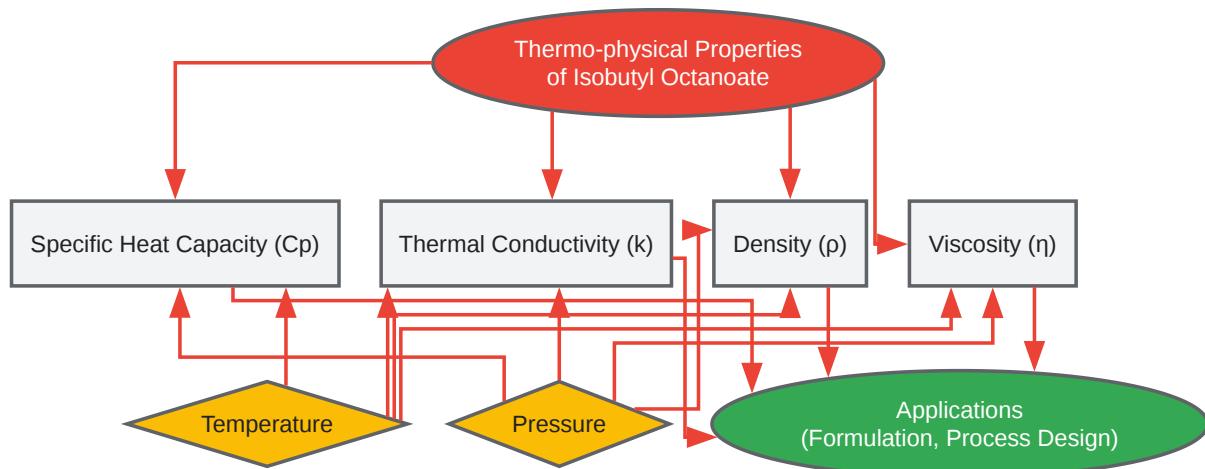
- Apparatus: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature.
- Calibration: The DSC instrument's temperature and heat flow are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).
- Procedure: Three separate runs are performed:
 - Blank Run: An empty sample pan is run to establish the baseline heat flow of the instrument.
 - Reference Run: A sapphire standard with a well-characterized specific heat capacity is run.
 - Sample Run: The **isobutyl octanoate** sample is hermetically sealed in an aluminum pan and run under the same conditions as the blank and reference.
- Measurement: The sample and reference are heated at a controlled linear rate (e.g., 20 °C/min) over the desired temperature range.^[10] The DSC records the differential heat flow required to maintain the sample and reference at the same temperature.
- Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, taking into account the masses of the sample and the standard.

Thermal Conductivity Measurement


The transient hot-wire (THW) method is a precise and rapid technique for measuring the thermal conductivity of liquids.[14][15]

Methodology: Transient Hot-Wire Method

- Apparatus: A transient hot-wire apparatus consisting of a thin platinum or tantalum wire suspended in a measurement cell containing the liquid sample.[16][17] The wire serves as both a heating element and a resistance thermometer. A power source, a Wheatstone bridge for resistance measurement, and a data acquisition system are also required.
- Principle: A step voltage is applied to the wire, causing a sudden increase in its temperature. This creates a cylindrical heat wave that propagates through the surrounding fluid.
- Measurement: The change in the wire's resistance over a short period (typically 1 second) is precisely measured.[14] This resistance change is then correlated to the temperature rise of the wire.
- Calculation: The thermal conductivity of the liquid is determined from the slope of the line plotting the temperature rise of the wire against the logarithm of time. The short measurement duration minimizes the effects of natural convection.[15]


Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the thermo-physical properties of **isobutyl octanoate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining key thermo-physical properties.

[Click to download full resolution via product page](#)

Caption: Interrelationship of thermo-physical properties and influencing factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ASTM D4052 - eralytics [eralytics.com]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 5. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 7. ASTM D445 - eralytics [eralytics.com]
- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. testinglab.com [testinglab.com]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. mdpi.com [mdpi.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 15. mjbias.com [mjbias.com]
- 16. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- 17. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- To cite this document: BenchChem. [A Technical Guide to the Thermo-physical Properties of Isobutyl Octanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582965#thermo-physical-properties-of-isobutyl-octanoate\]](https://www.benchchem.com/product/b1582965#thermo-physical-properties-of-isobutyl-octanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

